1,1'-Ethylidenebis(tryptophan)

説明

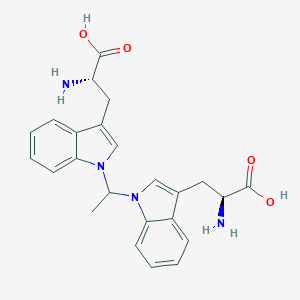

1,1'-Ethylidenebistryptophan is an indolyl carboxylic acid.

作用機序

Target of Action

1,1’-Ethylidenebis(tryptophan), also known as EBT, is a potential impurity found in commercial preparations of L-tryptophan . It primarily targets EoL-3 eosinophilic leukemia cells , human peripheral blood eosinophils , and human T cells . It promotes the proliferation of EoL-3 eosinophilic leukemia cells, enhances the release of eosinophil cationic protein from human peripheral blood eosinophils, and boosts IL-5 production in human T cells .

生化学分析

Biochemical Properties

1,1’-Ethylidenebis(tryptophan) has been shown to interact with various biomolecules. It increases the proliferation of EoL-3 eosinophilic leukemia cells, release of eosinophil cationic protein from isolated human peripheral blood eosinophils, and IL-5 production in isolated human T cells . These interactions suggest that 1,1’-Ethylidenebis(tryptophan) plays a role in biochemical reactions involving these cells and proteins.

Cellular Effects

1,1’-Ethylidenebis(tryptophan) has significant effects on various types of cells. It increases the proliferation of EoL-3 eosinophilic leukemia cells . It also induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis in superficial adipose and panniculus carnosus tissues in mice .

Molecular Mechanism

While the exact mechanism of action of 1,1’-Ethylidenebis(tryptophan) remains partially elusive, it is believed to engage in hydrogen bonding and hydrophobic interactions when interacting with proteins and enzymes . It is also suggested that 1,1’-Ethylidenebis(tryptophan) or possibly a breakdown product becomes incorporated into proteins .

Temporal Effects in Laboratory Settings

In a study involving Lewis rats, animals treated for 6 weeks with 1,1’-Ethylidenebis(tryptophan) developed significant myofascial thickening . This suggests that the effects of 1,1’-Ethylidenebis(tryptophan) can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of 1,1’-Ethylidenebis(tryptophan) vary with different dosages in animal models. For instance, in Lewis rats, a dosage of 40 µg/kg of 1,1’-Ethylidenebis(tryptophan) induces fascia thickening and increases mast cell infiltration, inflammation, and fibrosis .

Transport and Distribution

1,1’-Ethylidenebis(tryptophan) is transported and distributed within cells and tissues. In rats, it was found that a considerable amount of 1,1’-Ethylidenebis(tryptophan) is transferred to the large intestine without decomposition by gastric fluid in the stomach .

科学的研究の応用

Toxicological Studies

EBT is recognized as a contaminant in L-tryptophan products, particularly from the manufacturer Showa Denko, which has been implicated in EMS outbreaks. Research indicates that EBT exhibits toxic properties that can lead to significant pathological changes in animal models.

Key Findings:

- Pathological Effects: In studies involving Lewis rats, administration of EBT resulted in myofascial thickening and pancreatic pathology, including fibrosis and acinar changes. These effects were more pronounced when compared to control groups receiving non-contaminated L-tryptophan .

- Immune Activation: EBT has been shown to induce immune activation characterized by increased frequencies of CD8+ T cells and IL-2 receptor-positive cells in peripheral blood . This suggests a potential role in modulating immune responses.

Immunological Applications

EBT's impact on eosinophil function has been a significant area of research, particularly concerning its role in EMS.

Mechanisms of Action:

- Eosinophil Activation: EBT enhances eosinophil cationic protein (ECP) release through degranulation processes. It also upregulates IL-5 receptor levels on eosinophils, contributing to their functional activation . This bimodal mechanism implies that EBT may exacerbate conditions associated with eosinophilia.

- Cytokine Production: T cells stimulated by EBT produce bioactive interleukin-5 (IL-5), which is crucial for eosinophil proliferation and survival. The induction of IL-5 mRNA in T cells further supports the immunomodulatory effects of EBT .

Metabolic Studies

The metabolic implications of EBT contamination have been investigated through various analytical techniques aimed at understanding its presence in dietary supplements.

Analytical Techniques:

- HPLC-ECD: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) has been utilized to quantify levels of EBT in contaminated tryptophan samples. Findings indicate that EBT levels can reach approximately 60 ng/mg in contaminated products compared to negligible amounts in controls .

- Metabolic Fingerprinting: Metabolic profiling techniques have differentiated contaminated samples from controls based on unique metabolite patterns, highlighting the significance of trace-level contaminants like EBT .

Case Studies

Several case studies illustrate the adverse effects associated with EBT consumption:

- Eosinophilia-Myalgia Syndrome (EMS): The outbreak linked to L-tryptophan produced by Showa Denko led to over 1,600 reported cases of EMS, with symptoms including severe muscle pain and eosinophilia. Research identified EBT as a primary contaminant contributing to these health issues .

- Animal Model Studies: In controlled experiments with Lewis rats, those treated with EBT exhibited significant myofascial thickening and immune system changes compared to vehicle controls. These findings underscore the potential health risks posed by EBT and its role as a contaminant in dietary supplements .

特性

IUPAC Name |

2-amino-3-[1-[1-[3-(2-amino-2-carboxyethyl)indol-1-yl]ethyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-14(27-12-15(10-19(25)23(29)30)17-6-2-4-8-21(17)27)28-13-16(11-20(26)24(31)32)18-7-3-5-9-22(18)28/h2-9,12-14,19-20H,10-11,25-26H2,1H3,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETVQFQGSVEQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N1C=C(C2=CC=CC=C21)CC(C(=O)O)N)N3C=C(C4=CC=CC=C43)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132685-02-0 | |

| Record name | 1,1'-Ethylidenebistryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。